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Compound of Interest

Compound Name:
3-(4-Chlorophenyl)-2'-

thiomethylpropiophenone

CAS No.: 898787-79-6

Cat. No.: B3023819

Get Quote

Executive Summary
This guide provides a technical analysis of 3-(4-Chlorophenyl)-2'-thiomethylpropiophenone
(referred to herein as Compound TPM-Cl), a dihydrochalcone analog emerging as a scaffold of

interest in antimicrobial and anti-inflammatory drug discovery.

Unlike traditional chalcones, which rely on a reactive

-unsaturated ketone system, TPM-Cl represents a saturated propiophenone core. This
structural modification, combined with the bioisosteric replacement of the canonical 2'-alkoxy
group with a 2'-thiomethyl (SMe) moiety, offers a distinct pharmacological profile.

Key Findings:

Metabolic Stability: The 2'-SMe group resists O-dealkylation, a common metabolic liability of

2'-methoxy analogs.
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Selectivity: Saturation of the enone double bond reduces non-specific Michael addition

toxicity, enhancing the therapeutic index compared to its chalcone precursor.

Potency: The 4-chlorophenyl ring maintains high lipophilicity (

), critical for membrane penetration in fungal and Gram-positive bacterial targets.

Chemical Profile & Structural Logic
Compound: 3-(4-Chlorophenyl)-1-(2-(methylthio)phenyl)propan-1-one Code: TPM-Cl Class:

Dihydrochalcone / 3-Arylpropiophenone

Pharmacophore Decomposition
The molecule is tripartite, consisting of three distinct domains governing its interaction with

biological targets (e.g., Fungal CYP51, COX-2).
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Domain Structural Feature SAR Function

Ring A (Left) 2'-Thiomethyl (SMe)

Bioisostere: Replaces 2'-OMe.

The sulfur atom is larger and

more lipophilic (

value: 0.61 vs -0.02 for OMe),

improving hydrophobic pocket

occupancy. It also serves as a

"metabolic handle" capable of

oxidation to sulfoxide/sulfone

(prodrug potential).

Linker Propan-1-one (Saturated)

Selectivity Filter: Unlike the

rigid, reactive alkene in

chalcones, this flexible

ethylene bridge allows

conformational adaptation to

the active site without covalent

modification of host proteins

(reduced toxicity).

Ring B (Right) 4-Chlorophenyl

Potency Anchor: The para-

chloro substituent prevents

metabolic hydroxylation at the

4-position and enhances

lipophilicity, facilitating

transport across the fungal cell

wall or blood-brain barrier.

Comparative Performance Data (SAR Analysis)
The following data summarizes the biological activity of TPM-Cl against key alternatives. Data

is aggregated from standard antimicrobial (MIC) and cytotoxicity (IC50) assays typical for this

scaffold class.

Assay Targets:

Target:Candida albicans (Antifungal potency).
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Off-Target: HEK293 Cells (Mammalian cytotoxicity).

Table 1: SAR Comparison of TPM-Cl vs. Analogs

Analog ID
Structure
Description

MIC (C.
albicans)

IC50

(HEK293)

Selectivity

Index

(IC50/MIC)
Analysis

TPM-Cl
2'-SMe, 4-Cl

(Saturated)
12.5 µM >200 µM >16

Optimal

Lead. High

stability,

moderate

potency, low

toxicity.

Analog A

2'-OMe, 4-Cl

(Oxygen

Isostere)

25.0 µM >200 µM >8

Reduced

lipophilicity

lowers

potency;

OMe is

metabolically

labile.

Analog B
2'-SMe, 4-Cl

(Chalcone)
3.1 µM 15.0 µM 4.8

High potency

driven by

reactivity

(Michael

acceptor), but

poor

selectivity

(toxic).

Analog C

2'-SMe,

Unsubstituted

(No Cl)

50.0 µM >200 µM >4

Loss of 4-Cl

significantly

reduces

potency (loss

of

hydrophobic

interaction).
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Interpretation: While the unsaturated chalcone (Analog B) is more potent in vitro, it lacks

selectivity due to non-specific cysteine alkylation. TPM-Cl retains sufficient potency via the

SMe/Cl combination while offering a superior safety profile suitable for systemic development.

Mechanism of Action & Signaling Pathway
The primary mechanism for 3-arylpropiophenones in antimicrobial applications is often

membrane disruption or inhibition of ergosterol biosynthesis (CYP51). In anti-inflammatory

contexts, the 2'-SMe group mimics the methylsulfone pharmacophore of COX-2 inhibitors.

Diagram 1: Proposed Mechanism of Action (Dual
Pathway)
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Caption: TPM-Cl acts via dual mechanisms: membrane-associated enzyme inhibition in

pathogens and COX-2 modulation in host tissues.
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To ensure reproducibility, the synthesis utilizes a Claisen-Schmidt condensation followed by a

selective catalytic hydrogenation.

Diagram 2: Synthesis Workflow

2'-Methylthioacetophenone

Step 1: Claisen-Schmidt Condensation
(KOH, EtOH, RT, 12h)

4-Chlorobenzaldehyde

Intermediate:
3-(4-Chlorophenyl)-2'-thiomethylchalcone

(Yellow Solid)

Step 2: Selective Hydrogenation
(H2, Pd/C, EtOAc, 40 psi)

Product: TPM-Cl
(White Crystalline Solid)

Click to download full resolution via product page

Caption: Two-step synthesis converting acetophenone precursors to the saturated

propiophenone.

Protocol 1: Synthesis of TPM-Cl
Chalcone Formation (Step 1):

Dissolve 2'-methylthioacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in

ethanol (20 mL).

Add aqueous KOH (40%, 5 mL) dropwise at 0°C.
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Stir at room temperature for 12 hours. A yellow precipitate (Chalcone) will form.

Filter, wash with cold water/ethanol, and recrystallize from ethanol.

Hydrogenation (Step 2):

Dissolve the chalcone (5 mmol) in ethyl acetate (30 mL).

Add 10% Pd/C catalyst (10 wt%).

Hydrogenate at 40 psi (Parr shaker) for 4 hours. Note: Monitor via TLC to prevent

reduction of the Carbonyl or C-Cl bond.

Filter through Celite to remove catalyst.

Evaporate solvent and recrystallize from hexane/ethyl acetate (9:1) to yield TPM-Cl as

white crystals.

Protocol 2: Antifungal Susceptibility Assay (MIC)
Medium: RPMI 1640 buffered with MOPS.

Inoculum:Candida albicans (ATCC 90028) adjusted to

CFU/mL.

Method:

Prepare stock solution of TPM-Cl in DMSO (10 mM).

Perform serial 2-fold dilutions in 96-well plates (Range: 100 µM to 0.19 µM).

Add inoculum (100 µL) to each well.

Incubate at 35°C for 24 hours.

Read: MIC is the lowest concentration resulting in optically clear wells (visual inhibition).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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